REACTION_CXSMILES
|
C(O)(=O)C.[CH:5]1([CH:8]=O)[CH2:7][CH2:6]1.[NH2:10][C:11]1[C:16]([NH2:17])=[CH:15][C:14]([Br:18])=[CH:13][N:12]=1.[BH4-].[Na+]>ClCCl>[Br:18][C:14]1[CH:15]=[C:16]([NH:17][CH2:8][CH:5]2[CH2:7][CH2:6]2)[C:11]([NH2:10])=[N:12][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
304 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
406 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1N)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
604 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted
|
Type
|
ADDITION
|
Details
|
by adding a saturated aqueous sodium bicarbonate solution and dichloromethane
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)N)NCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |